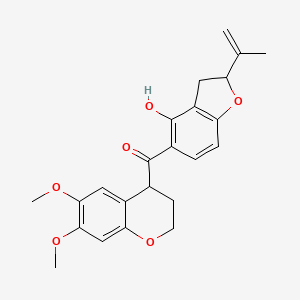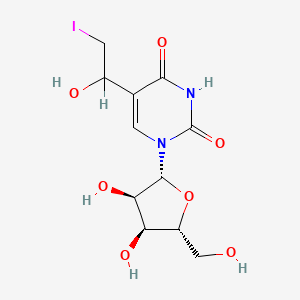
5-(1-Hydroxy-2-iodoethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Hydroxy-2-iodoethyl)uridine is a modified nucleoside analog derived from uridine. It is characterized by the presence of a hydroxy and iodoethyl group at the 5-position of the uridine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-iodoethyl)uridine typically involves the iodination of 5-vinyluridine derivatives. One common method includes the addition of iodine in the presence of an oxidizing agent such as iodic acid. The reaction is carried out in aqueous dioxane, yielding the desired product as a diastereoisomeric mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Hydroxy-2-iodoethyl)uridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydroxy group.
Substitution: The iodo group can be substituted with other nucleophiles such as fluorine or chlorine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of fluorinated or chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Hydroxy-2-iodoethyl)uridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against herpes simplex virus.
Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Potential use in the development of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)uridine involves its incorporation into viral or cancerous DNA, leading to the disruption of DNA synthesis. This disruption occurs because the compound mimics natural nucleosides but introduces structural abnormalities that inhibit proper DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2’-deoxyuridine: An antiviral agent used against herpes simplex virus.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against herpes simplex virus.
5-(1-Hydroxy-2-chloroethyl)uridine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
5-(1-Hydroxy-2-iodoethyl)uridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodoethyl group enhances its ability to interfere with DNA synthesis, making it a promising candidate for antiviral and anticancer therapies .
Eigenschaften
CAS-Nummer |
123881-92-5 |
|---|---|
Molekularformel |
C11H15IN2O7 |
Molekulargewicht |
414.15 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O7/c12-1-5(16)4-2-14(11(20)13-9(4)19)10-8(18)7(17)6(3-15)21-10/h2,5-8,10,15-18H,1,3H2,(H,13,19,20)/t5?,6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
QRHWSWOLWKGFDK-QZPVKTSASA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(CI)O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


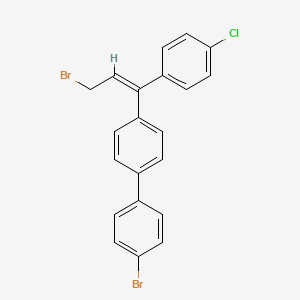
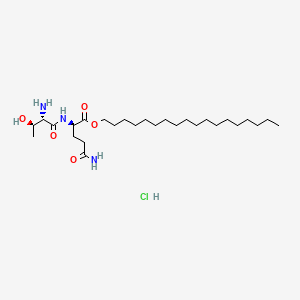
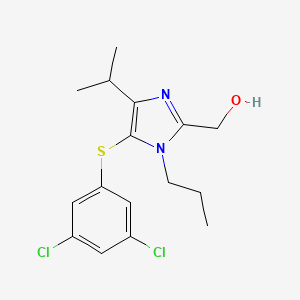
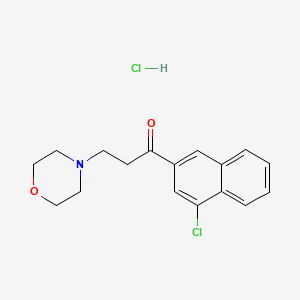
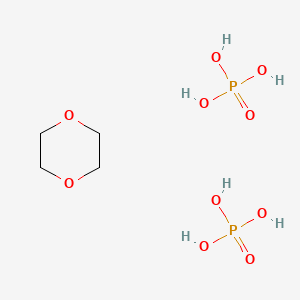
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
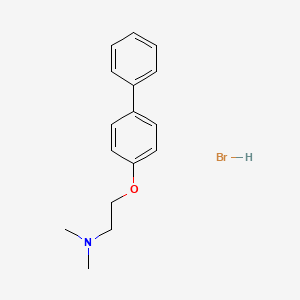

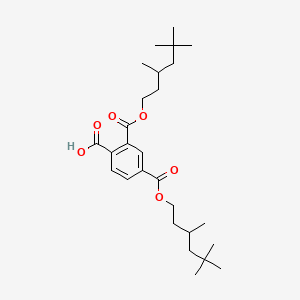
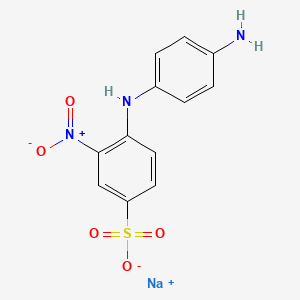
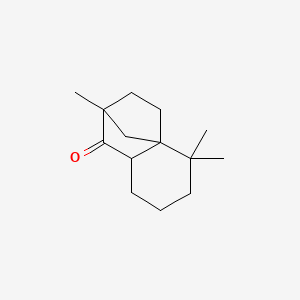
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
